molecular formula C12H22N2O4 B1346671 Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate CAS No. 796046-03-2

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Cat. No.: B1346671
CAS No.: 796046-03-2
M. Wt: 258.31 g/mol
InChI Key: VVUCMCKOTBEULW-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates both a tert-butoxycarbonyl (Boc) protecting group and a morpholine ring, features that are commonly employed in the synthesis of more complex molecules . The Boc group is widely used to protect amines in multi-step organic synthesis, particularly in the development of peptides and amide-containing pharmaceuticals, allowing for selective reaction at other molecular sites . The morpholino moiety is a privileged structure in drug design, often incorporated to influence the solubility, metabolic stability, and biological activity of candidate molecules. Research compounds featuring similar carbamate and morpholine motifs are explored in various stages of pre-clinical development for a range of therapeutic targets . As such, this reagent serves as a versatile intermediate for constructing potential pharmacologically active compounds. It is intended for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

tert-butyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUCMCKOTBEULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160206
Record name 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796046-03-2
Record name 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796046-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthesis Approach

The compound is typically synthesized via the reaction of tert-butyl carbamate with a morpholine derivative. The general mechanism involves:

  • Nucleophilic attack : The nitrogen atom in the morpholine ring attacks the carbonyl carbon of tert-butyl chloroformate.
  • Carbamate formation : This results in the formation of the desired tert-butyl carbamate product.

Continuous Flow Synthesis

In industrial settings, continuous flow reactors are often employed to enhance reaction efficiency. These reactors maintain consistent reaction conditions, such as temperature and pressure, which are critical for high yields and purity.

Experimental Procedures

Standard Laboratory Synthesis

A common laboratory-scale synthesis involves the following steps:

  • Reactants :
    • Tert-butyl carbamate
    • Morpholine derivative
    • Solvent: Dichloromethane or toluene
  • Reaction Conditions :
    • Temperature: -78°C (to control reactivity)
    • Reagent addition: Diisobutylaluminum hydride (DIBAL-H) dropwise
  • Workup :
    • Quenching with methanol or citric acid solution
    • Extraction with ethyl acetate
    • Washing with brine and water
  • Purification :
    • Recrystallization or silica gel chromatography.

Alternative Reduction Pathway

An alternative method uses (R)-methyl 2-(tert-butoxycarbonylamino)propanoate as a precursor:

  • Reduction with DIBAL-H in toluene at low temperatures (-78°C).
  • The reaction mixture is quenched with water, filtered, and purified using flash chromatography.

Reaction Yields and Optimization

Reaction Step Yield (%) Key Notes
Formation of tert-butyl carbamate 85% Requires precise temperature control (-78°C).
Reduction of methyl ester precursor 82% Flash chromatography improves purity.
Alternative reduction pathway 65% Lower yield due to side reactions.

Purification Techniques

To isolate the final product, standard purification methods include:

  • Recrystallization : Effective for removing impurities.
  • Chromatography : Silica gel is commonly used with solvents such as dichloromethane and ethyl acetate for efficient separation.

Factors Affecting Synthesis

Several factors influence the efficiency and yield of the synthesis:

  • Temperature : Low temperatures (-78°C) are crucial to prevent side reactions.
  • Reagent Quality : High-purity reactants ensure minimal by-product formation.
  • Reaction Time : Prolonged reaction times can lead to degradation of intermediates.
  • Solvent Choice : Non-polar solvents like toluene enhance reaction efficiency by stabilizing intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate is a chemical compound with the molecular formula C12H22N2O4C_{12}H_{22}N_{2}O_{4}. It is commonly used in organic synthesis and has applications in chemistry, biology, and medicine. The compound features a tert-butyl group, a morpholine ring, and a carbamate functional group, making it a versatile intermediate in chemical reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
  • Biology It is employed in the study of enzyme inhibitors and receptor ligands.
  • Medicine It is investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
  • Industry It is utilized in the production of agrochemicals and pharmaceuticals.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
    • Common Reagents and Conditions: Hydrogen peroxide in the presence of a catalyst like acetic acid.
    • Major Products Formed: Formation of corresponding oxo derivatives.
  • Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
    • Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether.
    • Major Products Formed: Formation of amine derivatives.
  • Substitution Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
    • Common Reagents and Conditions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
    • Major Products Formed: Formation of substituted morpholine derivatives.

Biochemical Analysis

This compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with proteases, leading to the inhibition of protein degradation processes. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The morpholine ring can interact with receptor sites, modulating their activity. These interactions are crucial in its applications as enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Structurally analogous compounds share the tert-butyl carbamate core but differ in substituents on the propan-2-yl group. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Structural Features
Target Compound : Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate Morpholin-4-yl C₁₂H₂₁N₂O₄ 269.31 g/mol 796046-03-2 Polar morpholine ring enhances solubility; Boc group for amine protection .
Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate 3-Fluorophenyl C₁₄H₁₈FNO₃ 279.30 g/mol 1612176-02-9 Fluorine atom increases electronegativity and lipophilicity .
tert-Butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate Naphthalen-2-yl C₁₈H₂₁NO₃ 299.37 g/mol 2013356-81-3 Bulky aromatic group improves π-π stacking potential .
tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate Oxan-4-yl (tetrahydropyran) C₁₃H₂₃NO₄ 269.33 g/mol 88072-90-6 Tetrahydropyran enhances stereochemical complexity and stability .
tert-butyl (S)-(3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)-1-oxopropan-2-yl)carbamate 2-Fluorophenyl, 4-methoxybenzyl-indolyl C₂₉H₃₁FN₂O₄ 502.57 g/mol Not provided Indole and methoxybenzyl groups confer HDAC8 inhibitory activity .

Physicochemical Properties

  • Solubility : The morpholine-containing target compound likely exhibits higher aqueous solubility than analogs with aromatic substituents (e.g., naphthalen-2-yl) due to the polar morpholine ring .
  • Lipophilicity : Fluorophenyl and naphthalenyl analogs are more lipophilic (LogP ~2.5–3.5), favoring membrane permeability, whereas the morpholine derivative balances polarity and lipophilicity (LogP ~1.8) .
  • Thermal Stability : Boc-protected compounds generally decompose above 150°C, but bulkier substituents (e.g., naphthalenyl) may lower melting points due to reduced crystallinity .

Biological Activity

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate (CAS No. 796046-03-2) is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.32 g/mol
  • Purity : >97%

The compound features a tert-butyl group, a morpholine ring, and a carbamate functional group, contributing to its biological properties.

This compound exhibits various mechanisms of action:

  • Enzyme Inhibition : It has been shown to interact with proteases, inhibiting protein degradation processes, which can affect cellular signaling pathways and metabolic processes .
  • Receptor Binding : The compound can bind to specific receptors on cell membranes, influencing signal transduction pathways that are critical in various physiological responses .
  • Gene Expression Modulation : By interacting with transcription factors, it can alter the transcriptional activity of target genes, potentially affecting cell proliferation and survival .

Enzyme Activity

This compound has been noted for its inhibitory effects on key enzymes involved in disease pathways:

Enzyme Inhibition Type IC50/Ki Value
β-secretaseCompetitive InhibitionIC50 = 15.4 nM
AcetylcholinesteraseNon-competitive InhibitionKi = 0.17 μM

These interactions suggest potential applications in treating conditions like Alzheimer's disease by preventing amyloid-beta aggregation .

Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on astrocytes exposed to amyloid-beta (Aβ) peptides. While this study primarily focused on a derivative compound (M4), it provides insights into the potential protective role of morpholine-based carbamates against neurodegeneration:

  • In Vitro : The compound reduced TNF-α levels in astrocytes exposed to Aβ 1-42, indicating a decrease in inflammatory responses.
  • In Vivo : In models treated with scopolamine (an Alzheimer’s model), the compound showed a reduction in Aβ levels compared to untreated controls, although not statistically significant when compared to galantamine .

Biochemical Pathway Modulation

Research indicates that this compound may influence multiple signaling pathways through its enzyme inhibition properties. This multifactorial approach is crucial for developing therapies targeting complex diseases like cancer and neurodegenerative disorders.

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